ErSO vs. Fulvestrant and Other SERDs in ERα-Mutant Resistant Cell Lines
ErSO maintains potent cytotoxic activity against ERα-mutant breast cancer cell lines that are resistant to fulvestrant and other SERDs. In TYS cells (T47D with ERα Y537S mutation), 1 μM ErSO for 24 hours induced rapid cell killing, whereas 1 μM fulvestrant, AZ9496 (an oral SERD), or brilanestrant (a SERD) showed no significant effect on viability under identical conditions [1].
| Evidence Dimension | Cell viability after 24-hour treatment |
|---|---|
| Target Compound Data | ErSO at 1 μM: complete loss of viability in TYS cells |
| Comparator Or Baseline | Fulvestrant (1 μM), AZ9496 (1 μM), Brilanestrant (1 μM): no significant effect |
| Quantified Difference | Qualitative: ErSO induces rapid cell death; comparators do not |
| Conditions | TYS (T47D ERα Y537S mutant) breast cancer cells, 24-hour incubation |
Why This Matters
This demonstrates ErSO's unique ability to overcome common clinical resistance mechanisms, making it the preferred probe for studying ERα-mutant, endocrine therapy-resistant breast cancer models.
- [1] Boudreau MW, Duraki D, Wang L, Mao C, Kim JE, Henn MA, et al. A small-molecule activator of the unfolded protein response eradicates human breast tumors in mice. Science Translational Medicine. 2021 Jul 21;13(603):eabf1383. (Figure 1I) View Source
